1-Deazariboflavin

Description

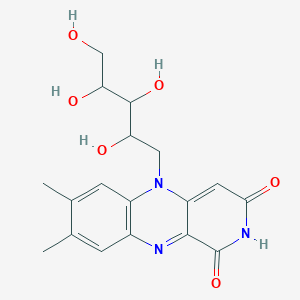

Structure

3D Structure

Propriétés

IUPAC Name |

7,8-dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6/c1-8-3-10-11(4-9(8)2)21(6-13(23)17(26)14(24)7-22)12-5-15(25)20-18(27)16(12)19-10/h3-5,13-14,17,22-24,26H,6-7H2,1-2H3,(H,20,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSMAKSRHMDDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=CC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982713 | |

| Record name | 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64183-66-0 | |

| Record name | 1-Carba-1-deazariboflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advancements for 1 Deazariboflavin

Development of Improved Synthetic Routes and Methodological Innovations

The newer syntheses were designed to be more robust and scalable. kiesslinglab.com Innovations included circumventing the problematic high-pressure hydrogenation steps that were a staple of previous routes. kiesslinglab.com By developing alternative chemical transformations that proceed under milder conditions, these modern routes can be readily carried out on a multigram scale without the need for specialized high-pressure equipment. kiesslinglab.com

Specific methodological adjustments were key to overcoming the low yields and poor reproducibility of earlier syntheses. One critical improvement involved the optimization of the coupling reaction to form a key bicyclic intermediate. For instance, the use of cesium carbonate in a solvent mixture of dimethylformamide (DMF) and dichloromethane (B109758) was found to produce yields of up to 55% for a crucial intermediate, a significant increase over previous methods. kiesslinglab.com

The choice of starting materials and the strategic manipulation of intermediates have been pivotal in the advancement of 1-deazariboflavin synthesis. Older strategies often began with a simple aniline (B41778) precursor, which necessitated a challenging functionalization step late in the synthetic sequence. kiesslinglab.com

A significant innovation was the switch to using a more functionalized, commercially available diamine precursor (3,4-dimethyl-1,2-phenylenediamine). kiesslinglab.com This change in precursor strategy elegantly sidestepped the difficult late-stage functionalization required in previous routes. kiesslinglab.com The synthesis proceeds through the formation of a key ribitylated intermediate, which is then cyclized to form the isoalloxazine ring system of this compound. kiesslinglab.com The final steps involve stirring an intermediate (compound 12 in the cited literature) in methanolic ammonia (B1221849) to complete the ring system, yielding the target molecule after purification. kiesslinglab.com This strategic choice of precursors and the design of the intermediate reaction pathway are hallmarks of the improved and more efficient synthetic routes. kiesslinglab.com

Chemo-enzymatic Synthesis Approaches for Flavin Analogs

Chemo-enzymatic synthesis, which integrates chemical and biological transformations, offers powerful strategies for producing complex molecules like flavin analogs. nih.govfrontiersin.org This approach can provide high regio- and stereoselectivity that is often difficult to achieve through purely chemical methods. nih.gov

For flavin analogs, enzymes have been successfully used to perform key phosphorylation and adenylylation steps. A notable example is the use of a partially purified FAD synthetase complex from the bacterium Brevibacterium ammoniagenes. researchgate.netnih.gov This enzyme complex contains both phosphorylating (riboflavin kinase) and adenylylating activities, allowing for the direct, one-step conversion of a riboflavin (B1680620) analogue to its corresponding flavin adenine (B156593) dinucleotide (FAD) analogue. researchgate.netnih.gov This method has been applied to produce 5-deazaFAD and highlights a viable pathway for creating the biologically active forms of other deazaflavin analogs. nih.gov

More recently, research has focused on engineering hosts like E. coli and Saccharomyces cerevisiae to produce artificial deazaflavin cofactors. acs.org By expressing enzymes such as FO-synthase and an engineered riboflavin kinase, it is possible to produce phosphorylated deazaflavins in vivo. acs.org These chemo-enzymatic strategies represent a sustainable and efficient frontier in the synthesis of flavin analogs for biochemical and biotechnological applications. acs.orgparadisiresearch.com

Comparative Analysis of this compound Synthesis with Other Deazaflavin Analogs

The synthesis of this compound shares common features with, but also has distinct differences from, the synthesis of other important deazaflavin analogs like 5-deazariboflavin (B42581) and 10-deazariboflavin.

This compound vs. 5-Deazariboflavin: The syntheses of this compound and 5-deazariboflavin often proceed through structurally similar ribitylated aniline intermediates. kiesslinglab.com However, the construction of the final pyrimido[4,5-b]quinoline ring system differs. For 5-deazariboflavin, a common route involves the reaction of a ribitylated amine with 6-chlorouracil (B25721), followed by cyclization using a Vilsmeier reagent (POCl₃/DMF). researchgate.net In contrast, the improved synthesis of this compound involves the cyclization of a diamine-derived intermediate with a different cyclizing agent. kiesslinglab.com While both syntheses have been significantly improved to enhance yield and reproducibility, the specific reagents and reaction sequences for the final ring formation are tailored to the target isomer. kiesslinglab.comresearchgate.net

10-Deazariboflavin Synthesis: The synthesis of 10-deazariboflavin (also known as 7,8-dimethyl-2,4-dioxo-10-ribityl-2,3,4,10-tetrahydropyrimido[4,5-b]quinoline) follows a different convergent strategy. researchgate.net A general approach for this class of compounds is the condensation of a substituted anthranilaldehyde with barbituric acid. researchgate.net Specifically for 10-deazariboflavin, 4,5-dimethyl-N-ribitylanthranilaldehyde is condensed with barbituric acid to form the target tricyclic system. researchgate.net This approach differs fundamentally from the stepwise construction of the quinoline (B57606) ring seen in 1- and 5-deazariboflavin syntheses.

Table 2: Comparative Overview of Deazaflavin Analog Synthesis

| Analog | Common Starting Materials/Precursors | Key Synthetic Strategy |

|---|---|---|

| This compound | 3,4-dimethyl-1,2-phenylenediamine, D-ribose kiesslinglab.com | Reductive amination followed by cyclization to form the pyrimido[4,5-b]quinoline ring system. kiesslinglab.com |

| 5-Deazariboflavin | 6-(N-D-ribityl-3,4-xylidino)uracil, 6-chlorouracil researchgate.net | Cyclization of a substituted aminouracil derivative, often using Vilsmeier reagent or acid catalysis. researchgate.net |

| 10-Deazariboflavin | Substituted anthranilaldehydes, barbituric acid researchgate.net | Condensation reaction between an N-ribitylanthranilaldehyde and barbituric acid. researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-Deazariboflavin |

| 10-Deazariboflavin |

| 5-deazaFAD (5-deazariboflavin 5'-diphosphate, 5'→5'-adenosine ester) |

| 5-deazaFMN (5-deazariboflavin 5'-phosphate) |

| 6-Chlorouracil |

| 6-(N-D-ribityl-3,4-xylidino)uracil |

| Aniline |

| Barbituric acid |

| Cesium carbonate |

| Dichloromethane |

| Dimethylformamide (DMF) |

| FAD (Flavin adenine dinucleotide) |

| FO (7,8-didemethyl-8-hydroxy-5-deazariboflavin) |

| FOP (FO-5′-phosphate) |

| Methanolic ammonia |

| Phosphorus oxychloride (POCl₃) |

| 3,4-dimethyl-1,2-phenylenediamine |

Biochemical and Enzymatic Investigations of 1 Deazariboflavin

Enzyme Binding and Recognition Specificity of 1-Deazariboflavin

This compound and its phosphorylated derivatives, 1-deazaflavin mononucleotide (1-deazaFMN) and 1-deazaflavin adenine (B156593) dinucleotide (1-deazaFAD), serve as valuable analogues to probe the catalytic mechanisms of flavoenzymes. Their structural similarity to natural flavin cofactors allows them to be recognized and bound by many flavin-dependent enzymes, yet their altered electronic properties provide a unique window into enzymatic processes.

For instance, deazaflavins have been successfully bound to the active sites of apoenzymes from a variety of flavoproteins, including flavodoxin, D-amino acid oxidase, and glucose oxidase. umich.edu The ability of 1-deazaisoalloxazines to substitute for the natural isoalloxazine coenzyme has been demonstrated across several flavoenzymes, where the analogue is consistently recognized at the active site and participates in redox reactions with the enzyme's specific substrate. nih.gov

The structural integrity of the ribityl side chain is a crucial determinant for enzymatic recognition and processing. The presence of the D-ribityl group is essential for many analogues to be converted to their active coenzyme forms (FMN and FAD levels) by the flavokinase/FAD synthetase system from organisms like Brevibacterium ammoniagenes. nih.govnih.gov This enzymatic system facilitates the phosphorylation and subsequent adenylylation of this compound, converting it into 1-deazaFMN and 1-deazaFAD, respectively. nih.gov

While the core deazaisoalloxazine ring is accepted by the binding site, modifications to this ring system can influence binding and reactivity. However, the fundamental requirement for initial recognition by enzymes that process the riboflavin-level molecule into a coenzyme is the intact side chain. Once formed, the deaza-coenzymes (1-deazaFMN and 1-deazaFAD) are utilized by their respective apoproteins, highlighting the tolerance of the active site for the C-for-N substitution in the isoalloxazine ring.

Role of this compound as a Mechanistic Probe in Flavoenzyme Catalysis

This compound is a powerful mechanistic probe precisely because it is accepted by flavoenzymes but exhibits fundamentally different redox properties compared to natural flavins. nih.gov The substitution of the N(1) atom with a carbon atom alters the electronic distribution within the heterocyclic ring system, profoundly affecting its ability to mediate electron transfer. This makes it an invaluable tool for distinguishing between different potential catalytic mechanisms, such as single-electron versus two-electron (hydride) transfer pathways. nih.gov Any proposed mechanism for a flavoenzyme must be able to account for the reactivity—or lack thereof—observed with the 1-deaza analogue. nih.gov

A key feature of this compound is its inability to stabilize the one-electron reduced semiquinone radical state, which is a characteristic intermediate in many flavoenzyme catalytic cycles. Natural flavins can readily accept one electron to form a stable neutral (blue) or anionic (red) semiquinone. In contrast, 1-deazaflavins are obligate two-electron carriers. They are reduced directly from the oxidized state to the 1,5-dihydro state. nih.gov

This property is instrumental in probing reaction mechanisms. If a flavoenzyme's activity is abolished or significantly altered upon substitution with 1-deazaFAD, it strongly suggests that the native enzyme operates via a single-electron transfer mechanism involving a flavin semiquinone intermediate. Conversely, if the enzyme retains activity with the 1-deaza analogue, it points towards a two-electron transfer mechanism, such as a direct hydride transfer. nih.gov For example, the reaction of reduced deazaflavins with molecular oxygen is extremely slow, which is attributed to the fact that oxygen activation by flavins typically proceeds through single-electron transfer to O₂, a pathway unavailable to deazaflavins. umich.edu

This compound has been pivotal in demonstrating direct hydrogen transfer in flavoenzyme-catalyzed reactions. Isotope labeling studies have shown that a hydrogen atom is transferred directly from the substrate to the C(5) position of the deazaflavin ring system. nih.gov Similarly, in the reverse reaction, hydrogen is transferred directly from the C(5) position of the reduced 1,5-dihydrodeazaflavin to the oxidized substrate. nih.gov

In studies with NAD(P)H-dependent flavin oxidoreductase, both riboflavin (B1680620) and its deaza-analogue showed the same stereospecificity with respect to the pyridine (B92270) nucleotide. nih.gov Despite a significant difference in the maximum reaction velocity (Vmax), the rate-determining step for both cofactors was identified as the hydrogen transfer itself. nih.gov This direct evidence supports mechanisms where the flavin acts as a direct acceptor or donor of a hydride ion (a proton and two electrons) from or to the substrate.

The redox potential of the this compound couple is significantly more negative than that of the natural riboflavin couple. The midpoint potential (E'm) of deazariboflavin at pH 7.0 is approximately -0.273 V to -0.310 V, compared to about -0.210 V for riboflavin under similar conditions. umich.edunih.gov This lower potential means that this compound is a weaker oxidizing agent and its reduced form is a stronger reducing agent.

This difference in redox potential explains the dramatically slower reaction rates observed in many enzymes reconstituted with deaza-analogues. umich.edu The redox chemistry is dominated by a two-electron process, as the one-electron reduced semiquinone is energetically unfavorable. Mixtures of oxidized and reduced deazaflavins undergo a rapid two-electron disproportionation. nih.gov The inability of the reduced deazaflavin enzymes to be reoxidized by many common artificial one-electron acceptors, which readily oxidize native flavoenzymes, further underscores their commitment to two-electron redox chemistry. nih.gov However, the reduced deazaFAD-D-amino acid oxidase complex is rapidly oxidized by the imino acid product, demonstrating that two-electron acceptors can efficiently react. nih.gov

Data Tables

Table 1: Comparison of Midpoint Redox Potentials (pH 7.0)

| Compound | Midpoint Potential (E'm) vs. SHE | Reference(s) |

| Riboflavin | ~ -0.210 V | umich.edu |

| This compound | -0.273 V to -0.310 V | umich.edunih.gov |

Table 2: Properties of Flavoenzymes Reconstituted with Deazaflavin Analogues

| Enzyme | Analogue Used | Key Observation | Mechanistic Implication | Reference(s) |

| Beneckea harveyi NAD(P)H:flavin oxidoreductase | Deazariboflavin | Reduced catalytically by NADH. Rate-determining step is hydrogen transfer. | Supports direct hydride transfer mechanism. | nih.gov |

| Yeast NADPH:(acceptor) oxidoreductase (Old Yellow Enzyme) | DeazaFMN | Reduced by substrate at ~10⁻⁵ the rate of holoenzyme. Not reoxidized by O₂. | Implicates a single-electron transfer step for O₂ activation in the native enzyme. | nih.gov |

| D-Amino Acid Oxidase | DeazaFAD | Reduced by substrate at ~10⁻⁵ the rate of holoenzyme. Not reoxidized by O₂ but is oxidized by the imino acid product. | Confirms obligate two-electron chemistry; O₂ reaction is blocked, but two-electron acceptor can react. | nih.gov |

| Glucose Oxidase | DeazaFAD | Reduced by substrate at a very slow rate. Not reoxidized by O₂. | Suggests the natural mechanism involves single-electron transfer to oxygen. | umich.edu |

Reactivity of this compound and its Analogs as Substrates and Cofactor Substitutes

This compound and its related analogs are invaluable tools for probing the mechanisms of flavoenzymes. acs.orgkiesslinglab.com Their altered chemical properties, stemming from the replacement of the N1 nitrogen with a carbon atom, provide unique insights into enzyme-cofactor interactions and catalytic processes. acs.orgkiesslinglab.com Unlike natural flavins, which can participate in one- or two-electron transfer reactions, 1-deazaflavins are generally restricted to two-electron (hydride transfer) chemistry. This characteristic allows researchers to dissect reaction mechanisms and determine whether a particular enzymatic step proceeds via a radical or a hydride transfer pathway. mdpi.com

Enzymatic processing of these analogs can also be explored. Studies have shown that some riboflavin analogs possessing the D-ribityl side chain can be converted to their corresponding flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) analogs by flavokinase/FAD synthetase systems, such as the one from Brevibacterium ammoniagenes. nih.govnih.gov This allows for the generation of reconstituted flavoenzymes where the native FMN or FAD is replaced by its 1-deaza counterpart, enabling detailed mechanistic investigations. nih.govnih.govnih.gov The reactivity of these reconstituted enzymes often differs dramatically from the native holoenzyme, providing crucial information about the role of the N1 position in catalysis. mdpi.comnih.gov

Specific Flavoenzyme Systems Investigated with this compound

NAD(P)H:Flavin Oxidoreductases

NAD(P)H:flavin oxidoreductases are a class of enzymes that catalyze the reduction of free flavins using NADH or NADPH as the electron donor. nih.govnih.gov The use of this compound and its analogs has been particularly insightful in studying the mechanism of these enzymes. nih.gov For example, the NAD(P)H:flavin oxidoreductase from Beneckea harveyi (now known as Vibrio harveyi) has been extensively studied using a variety of flavin analogs, including this compound. nih.gov

These studies have revealed that many analogs, including this compound, can act as substrates in the enzymatic redox reaction. nih.gov A key finding is the existence of a linear free-energy relationship, where the logarithm of the maximum reaction velocity (log Vmax) correlates with the standard redox potential (E°') of the flavin analog. nih.gov This relationship suggests a common underlying mechanism for the reduction of diverse flavins like riboflavin, 5-deazariboflavin (B42581), and this compound by this enzyme. nih.gov

Mechanistic studies with the Beneckea harveyi enzyme demonstrate that despite a significant difference in Vmax, both riboflavin and 5-deazariboflavin (a related analog) exhibit the same stereospecificity for the pyridine nucleotide and share the same rate-determining step, which is the hydrogen transfer. nih.gov This implies a direct hydride transfer from the nicotinamide (B372718) ring of NAD(P)H to the flavin analog. nih.govlibretexts.org Flavin reductases typically follow a sequential or ping-pong mechanism, where NADPH binds first, reduces the enzyme-bound flavin cofactor, and is released as NADP+ before the oxidized substrate flavin binds to be reduced. wikipedia.orgresearchgate.net The use of 1-deaza analogs helps confirm the nature of the electron transfer, as they are predisposed to accept a hydride. nih.gov

| Enzyme System | Flavin Analog Investigated | Key Findings |

| Beneckea harveyi NAD(P)H:Flavin Oxidoreductase | This compound, 5-Deazariboflavin, other analogs | Linear free energy-rate relationship observed (log Vmax vs. E°'). nih.gov Suggests a common hydride transfer mechanism for different flavin substrates. nih.govnih.gov |

| Escherichia coli NAD(P)H:Flavin Oxidoreductase (Fre) | Various flavin analogs | The entire isoalloxazine ring is crucial for binding. nih.gov The enzyme follows a sequential ordered mechanism where NADPH binds first. nih.gov |

| Methanococcus vannielii 8-hydroxy-5-deazaflavin-dependent NADP+ reductase | 1,5-dideazariboflavin | This analog was not reduced by the enzyme, highlighting the specific structural requirements of the heterocyclic system for recognition and catalysis. nih.gov |

Photolyases and Cryptochromes

Photolyases and cryptochromes are a superfamily of flavoproteins that are crucial for DNA repair and light-sensing, respectively. nih.govcapes.gov.br These enzymes typically contain two non-covalently bound chromophores: a catalytic flavin adenine dinucleotide (FAD) and a second "antenna" chromophore that absorbs light at different wavelengths. acs.org This antenna chromophore is often a deazaflavin derivative, specifically 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF). acs.orgnih.gov

The function of the deazaflavin antenna is to absorb blue light energy and transfer it to the catalytic FAD cofactor. nih.gov In photolyases, this energy transfer excites the reduced FAD (FADH⁻), which then donates an electron to the damaged DNA (such as a cyclobutane (B1203170) pyrimidine (B1678525) dimer), initiating the repair process. nih.govyoutube.com While the antenna chromophore is not strictly essential for catalysis, it significantly enhances the rate of DNA repair by broadening the spectrum of light that can be utilized. nih.govnih.gov

In cryptochromes, which regulate processes like circadian rhythms, the deazaflavin cofactor plays a role in the light-dependent signaling cascade. nih.govnih.gov Recent studies on an animal-like cryptochrome (B1237616) from Chlamydomonas reinhardtii (CraCRY) have shown that the uptake of the 8-HDF analog significantly enhances the kinetic stability of the physiologically crucial two-electron reduced FAD state (FADH⁻). nih.govresearchgate.net This stabilization is thought to be essential for the bifunctional nature of this protein, which is involved in both gene transcription regulation and DNA repair. nih.govnih.govresearchgate.net The investigation into how the local protein environment and the presence of deazaflavin analogs modulate the stability of different FAD redox states is a key area of research in understanding the diverse functions of the photolyase/cryptochrome family. nih.govresearchgate.net

| Enzyme/Protein | Deazaflavin Analog | Role/Finding |

| DNA Photolyases (general) | 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF) | Acts as a photoantenna, absorbing blue light and transferring energy to the catalytic FAD cofactor to enhance DNA repair efficiency. acs.orgnih.gov |

| Chlamydomonas reinhardtii Cryptochrome (CraCRY) | 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF) | Kinetically stabilizes the reduced FADH⁻ state, which is essential for the protein's dual functions in signaling and DNA repair. nih.govresearchgate.net |

| (6-4) Photolyases | 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF) | Identified as the antenna chromophore in several (6-4) photolyases, which repair a specific type of UV-induced DNA damage. nih.gov |

Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial flavoenzymes that catalyze the first step in the β-oxidation of fatty acids. d-nb.infowikipedia.org This step involves the α,β-dehydrogenation of an acyl-CoA thioester, a reaction that introduces a double bond and transfers two reducing equivalents to the enzyme-bound FAD. d-nb.infowikipedia.org The mechanism of this reaction, which involves the breaking of two stable C-H bonds, has been a subject of extensive study. d-nb.infonih.gov

The use of flavin analogs like 1-deazaFAD and 5-deazaFAD has been instrumental in elucidating this mechanism. ACADs are believed to function via a concerted mechanism where a glutamate (B1630785) base abstracts a proton from the α-carbon of the substrate, while a hydride is transferred from the β-carbon to the N5 position of the flavin ring. nih.gov

When the native FAD cofactor in ACADs is replaced with deaza-analogs, the catalytic activity is profoundly affected. For example, reconstitution of D-amino acid oxidase with deazaFAD results in an enzyme that is reduced by the substrate at a rate approximately 100,000 times slower than the native enzyme. nih.gov This dramatic decrease in rate highlights the critical role of the flavin's electronic properties in catalysis. Studies with deazaflavin-reconstituted oxidases have demonstrated direct hydrogen transfer from the substrate to the deazaflavin, supporting a hydride transfer mechanism. nih.gov These experiments underscore the value of deazaflavins as probes; any proposed catalytic mechanism for a flavoenzyme must also be able to account for the reactivity observed with its deazaflavin-substituted counterpart. nih.gov

| Enzyme | Analog | Observation | Mechanistic Implication |

| Medium Chain Acyl-CoA Dehydrogenase (MCAD) | Deazaflavin analogs | The mechanism involves concerted rupture of αC-H and βC-H bonds. nih.gov | Supports a mechanism where a proton is abstracted by Glu376 while a hydride is transferred to the flavin N5 position. nih.gov |

| D-Amino Acid Oxidase (reconstituted) | deazaFAD | Substrate reduces the reconstituted enzyme at a rate ~10-5 that of the holoenzyme. nih.gov | Demonstrates the importance of the native flavin's electronic structure for efficient catalysis. nih.gov |

| Glucose Oxidase (reconstituted) | deazaFAD | Reduced by substrate at a very low rate; not reoxidized by O2. nih.gov | Confirms that deazaflavins are poor single-electron donors, thus preventing reaction with O2, and supports a hydride transfer from the substrate. nih.gov |

Other Relevant Flavoenzyme Systems

Beyond the specific systems detailed above, this compound and its derivatives have served as mechanistic probes in a variety of other flavoenzyme-catalyzed reactions. nih.gov Their unique inability to engage in one-electron transfer makes them ideal for distinguishing between hydride transfer and radical-based mechanisms. mdpi.com

For instance, in studies of D-amino acid oxidase and glucose oxidase , reconstitution of the apoenzymes with 1-deazaFAD or 5-deazaFAD yielded enzymes that were reduced by their respective substrates at extremely slow rates. nih.govnih.gov Furthermore, the reduced deazaflavoenzymes were not reoxidized by molecular oxygen, a stark contrast to their native counterparts. nih.gov This is because the reaction with oxygen requires single-electron transfers to form superoxide, a process disfavored by deazaflavins. This confirms that deazaflavins are obligate two-electron carriers. nih.gov

In the study of isopentenyl diphosphate (B83284) isomerase (IDI-II) , an enzyme involved in isoprenoid biosynthesis, substitution with 1-deazaFMN resulted in an active enzyme, whereas substitution with 5-deazaFMN yielded an inactive one. mdpi.com This differential activity was interpreted as evidence for a single-electron transfer step in catalysis, highlighting how different deaza-analogs can be used to probe specific positions on the flavin ring. mdpi.com

Photophysical and Photochemical Characterization of 1 Deazariboflavin

Excited State Dynamics and Photochemical Reaction Pathways of 1-Deazariboflavin

The photochemical reactions and excited state (ES) dynamics of this compound, a derivative of riboflavin (B1680620) (RF), have been elucidated through sub-picosecond time-resolved fluorescence spectroscopy. nih.govresearchgate.net Unlike its parent compound, riboflavin, this compound exhibits distinct photochemical behavior, particularly concerning its fluorescence and decay pathways. nih.gov

Contrary to earlier reports that suggested a lack of fluorescence upon laser excitation, recent studies have revealed that this compound is significantly fluorescent. nih.govresearchgate.net The fluorescence decay of this compound is characterized by a biexponential nature, with lifetimes occurring in the picosecond (ps) time domain. nih.gov

In aqueous solutions, this compound exhibits two distinct fluorescence decay lifetimes of 1.8 ps and 12.5 ps. nih.govresearchgate.net These ultrafast decay processes indicate very rapid de-excitation from the singlet excited state. The primary decay pathways for the excited state of this compound are internal conversion and fluorescence. nih.gov

For comparison, a modified version, tetra-acetyl-1-deazariboflavin (Ac(4)-1-deaza RF), also shows biexponential decay in the solvent acetonitrile (B52724), with lifetimes of 3 ps and a notably longer 87 ps. nih.govresearchgate.net The presence of these rapid decay components highlights the efficient non-radiative pathways that compete with fluorescence. nih.gov

| Compound | Solvent | Lifetime 1 (ps) | Lifetime 2 (ps) |

|---|---|---|---|

| This compound | Water | 1.8 | 12.5 |

| Tetra-acetyl-1-deazariboflavin | Acetonitrile | 3 | 87 |

The solvent environment plays a critical role in modulating the excited state dynamics of this compound. nih.gov The polarity and hydrogen-bonding capability of the solvent can significantly alter the rates and mechanisms of photochemical reactions. nih.gov Studies comparing this compound in water with its acetylated derivative (which has modified hydrogen bonding capabilities) in acetonitrile reveal the profound impact of these interactions. nih.gov

The significantly slower second decay process (87 ps) observed for the tetra-acetyl derivative in acetonitrile suggests the involvement of hydrogen bonding or potential changes in the protonation or tautomerization state of the molecule in its excited state. nih.govresearchgate.net In general, for flavins, an increase in solvent polarity can lead to greater stabilization of excited triplet states, facilitating their reduction. nih.gov The rate of photolysis is often linearly dependent on solvent polarity and inversely proportional to solvent viscosity. nih.gov The specific interactions between the solute and solvent, such as hydrogen bonding, can stabilize the excited state differently than the ground state, leading to observable shifts in spectral properties. mdpi.com

A key distinguishing photochemical characteristic of this compound is the absence of detectable triplet state formation upon photoexcitation. nih.govresearchgate.net This is in stark contrast to its parent compound, riboflavin, where intersystem crossing to the triplet state is a significant de-excitation pathway. nih.govnih.gov For this compound, the only observable decay processes from the excited singlet state are internal conversion and fluorescence. nih.gov This property makes this compound a useful tool for studying photochemical processes where the involvement of a triplet state is undesirable or needs to be excluded. The lack of triplet state formation has implications for its use as a photosensitizer, as many photosensitized reactions, including the generation of singlet oxygen, proceed via the triplet state of the sensitizer. rsc.orgnih.gov

Utilization of this compound as a Chromophore in Photoreceptive Systems

Deazariboflavin and its analogs are valuable as chromophores and cofactors in biological studies, in part because their modified structures can alter the photochemical reaction pathways of flavoproteins. mdpi.com While naturally occurring flavins are ubiquitous, deazaflavins like this compound and the related 5-deazariboflavin (B42581) are used as substitutes to probe and modify these pathways. mdpi.com

A notable example is the use of the deazariboflavin derivative 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF) as an auxiliary, light-harvesting chromophore in certain photolyases and cryptochromes. osaka-u.ac.jpresearchgate.netnih.gov In the bifunctional flavoprotein CraCRY from Chlamydomonas reinhardtii, which is involved in both gene transcription regulation and DNA repair, 8-HDF is accommodated in a secondary pocket near the primary FAD cofactor. osaka-u.ac.jpnih.gov The presence of this deazariboflavin chromophore significantly enhances the kinetic stability of the physiologically crucial two-electron reduced state of FAD (FADH⁻). osaka-u.ac.jpresearchgate.netnih.gov This stabilization is essential for the dual functionality of the protein. osaka-u.ac.jp The use of these analogs helps to elucidate the complex mechanisms of photoreception and enzymatic catalysis in these important protein families. mdpi.comosaka-u.ac.jp

Comparative Biochemical and Spectroscopic Analysis with Other Flavin and Deazaflavin Analogs

Impact of Structural Modifications on Functional Properties in Deazaflavins (e.g., 1-deaza vs. 5-deaza vs. 10-deaza)

The position of the nitrogen-to-carbon substitution in the deazaflavin core has a profound impact on the molecule's electronic structure, redox potential, and consequently, its functional properties.

1-Deazariboflavin: The replacement of N(1) with a CH group alters the hydrogen bonding capabilities in the active sites of flavoenzymes. nih.gov In studies with flavodoxins, the binding affinity of 1-deaza-FMN was found to be about 100 times lower than that of the natural FMN cofactor. nih.gov X-ray crystallography revealed that the protein structure accommodates the C(1)-H group by undergoing conformational changes, particularly around glycine (B1666218) 89. nih.gov This structural perturbation is thought to mimic the changes that would occur upon protonation of the N(1) atom in the natural flavin during the formation of the neutral, fully reduced species. nih.gov Unlike riboflavin (B1680620), this compound does not appear to form a stable triplet state upon photoexcitation, with internal conversion and fluorescence being the primary decay pathways of the excited state. nih.gov

5-Deazariboflavin (B42581): This is the most extensively studied deazaflavin analog. The substitution at N(5) fundamentally changes the redox chemistry. Unlike riboflavin, which can undergo both one- and two-electron transfers, 5-deazaflavins are obligate two-electron carriers, similar to nicotinamides. mdpi.comnih.gov This is because the 5-deazaflavin semiquinone radical is highly unstable. nih.govresearchgate.net This property makes 5-deazaflavin an invaluable tool for distinguishing between one- and two-electron transfer mechanisms in flavoenzymes. mdpi.com For instance, replacing the native flavin cofactor with a 5-deazaflavin analog can impede single-electron transfer processes and oxygen activation, leaving only (de)hydrogenation reactions functional. mdpi.com Furthermore, reduced 5-deazaflavins are significantly more stable towards autoxidation by molecular oxygen compared to their flavin counterparts. researchgate.netnih.gov

10-Deaza Analogs: While less common in enzymatic studies, modifications at the N(10) position, which connects the isoalloxazine ring to the ribityl side chain, also influence the cofactor's properties. These analogs are crucial for understanding the role of the ribityl chain in binding and positioning the flavin within the enzyme's active site.

The differing properties of these deazaflavin analogs allow researchers to probe specific aspects of flavoenzyme catalysis. For example, the inability of 5-deazaflavins to stabilize a semiquinone radical helps to identify enzymes that proceed via a single-electron transfer mechanism. Conversely, this compound can provide insights into the structural changes that occur around the N(1)/C(1) locus during catalysis. nih.govmdpi.com

Table 1: Functional Comparison of Deazaflavin Analogs

| Analog | Key Structural Modification | Primary Impact on Function | Redox Chemistry | Notable Characteristics |

|---|---|---|---|---|

| This compound | N(1) replaced by CH | Alters H-bonding at N(1) position; perturbs protein structure. nih.gov | Primarily two-electron transfer. nih.gov | No detectable triplet state formation upon photoexcitation. nih.gov Reduced binding affinity to some flavodoxins. nih.gov |

| 5-Deazariboflavin | N(5) replaced by CH | Prevents stable semiquinone formation. nih.govresearchgate.net | Obligate two-electron (hydride) transfer. mdpi.comnih.gov | Reduced form is stable to autoxidation. researchgate.netnih.gov Widely used to probe for one-electron transfer mechanisms. mdpi.com |

| 10-Deazaflavin | N(10) replaced by C | Affects the attachment and orientation of the ribityl side chain. | Dependent on other ring substitutions. | Used to study the role of the ribityl chain in cofactor binding. |

Comparative Enzymatic Activity and Cofactor Replacement Experiments with Flavin Analogs

Cofactor replacement studies are a cornerstone of flavoenzymology, and this compound has been employed to probe the mechanisms of various flavoenzymes.

Flavodoxins: When 1-deaza-FMN was substituted for FMN in flavodoxins from Clostridium beijerinckii and Megasphaera elsdenii, the resulting artificial flavoproteins were still redox-active. nih.gov However, the binding affinity was significantly reduced. nih.gov Despite the lower affinity, these reconstituted enzymes provided valuable insights into how the protein environment modulates the flavin's redox potential. nih.gov

NAD(P)H:Flavin Oxidoreductase: In studies with the NAD(P)H:flavin oxidoreductase from Beneckea harveyi, this compound was found to be a substrate. nih.gov A linear relationship was observed between the logarithm of the maximum reaction velocity (log Vmax) and the redox potential of a series of flavin analogs, including this compound. nih.gov This suggests a common mechanistic framework for the enzymatic reduction of diverse flavins like riboflavin, 5-deazariboflavin, and this compound by this enzyme. nih.gov

General Observations: In many cases, enzymes reconstituted with deazaflavin analogs exhibit significantly lower catalytic rates compared to the native enzyme, often on the order of 10-2 to 10-4 of the original activity. umich.edu The replacement of the nitrogen atom with a carbon at position 1 can completely abolish the substrate reaction in some enzymes. researchgate.net Nevertheless, these experiments are crucial for demonstrating direct and reversible hydrogen transfer between a substrate and the flavin cofactor. acs.org

Table 2: Enzymatic Activity of Flavoenzymes with this compound

| Enzyme | Observation with this compound | Key Finding |

|---|---|---|

| Flavodoxins (C. beijerinckii, M. elsdenii) | 1-Deaza-FMN binds with ~100-fold lower affinity than FMN but is redox active. nih.gov | Provides insight into protein-flavin interactions and redox potential modulation. nih.gov |

| NAD(P)H:Flavin Oxidoreductase (B. harveyi) | Acts as a substrate, following a linear free energy-rate relationship. nih.gov | Suggests a common reduction mechanism across different flavin analogs. nih.gov |

Differential Photoreceptor Activity and Blue Light Responses

Flavins are the primary chromophores in blue-light photoreceptors, such as phototropins and cryptochromes. While much of the research in this area has focused on riboflavin and 5-deazaflavin analogs, the distinct photophysical properties of this compound are also relevant.

Photophysical Properties: Unlike riboflavin, this compound does not show evidence of forming a triplet state upon excitation, which is a key intermediate in the photocycle of many photoreceptors. nih.gov Its excited state decays rapidly through fluorescence and internal conversion. nih.gov This fundamental difference in photochemistry suggests that this compound would likely not support the normal function of a blue-light photoreceptor that relies on triplet state formation for signaling.

Blue Light Damage: Blue light exposure can be toxic to retinal cells, inducing the production of reactive oxygen species (ROS) and leading to photoreceptor damage and cell death. nih.govnih.govfrontiersin.org The photochemistry of the flavin chromophore is central to this process. While direct studies on this compound's role in blue-light-induced retinal damage are scarce, its altered photophysics compared to riboflavin would likely lead to a different profile of phototoxicity.

Cryptochromes and Photolyases: Some cryptochromes and photolyases utilize a deazaflavin derivative, 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF or FO), as a light-harvesting antenna chromophore. mdpi.comnih.gov This deazaflavin absorbs light and transfers the energy to the primary FAD cofactor. nih.gov The presence of this antenna enhances the kinetic stability of the reduced FAD state, which is crucial for the enzyme's function. nih.gov While this is a 5-deazaflavin, it highlights the diverse roles that deazaflavins can play in photoreception and light-dependent processes.

Comparative Spectroscopic Properties and Redox Potentials

The substitution of nitrogen with carbon significantly alters the electronic and, therefore, the spectroscopic and electrochemical properties of the flavin ring system.

Spectroscopic Properties: this compound exhibits distinct absorption and fluorescence spectra compared to riboflavin. The absorption spectra of deazaflavins are typically blue-shifted by about 40 nm compared to their isoalloxazine (flavin) counterparts. researchgate.net While early reports suggested this compound was non-fluorescent, later studies using time-resolved spectroscopy detected significant fluorescence with lifetimes in the picosecond range. nih.gov This is in contrast to the parent riboflavin, which has a more complex photodecay pathway that includes triplet state formation. nih.gov

Redox Potentials: The redox potential of a flavin is a critical determinant of its function in an enzyme. The redox potential of free this compound at pH 7 (E'°) has been determined to be approximately -273 mV. nih.gov This is considerably more negative than that of riboflavin (E'° ≈ -210 mV), but less negative than that of 5-deazaflavin (E'° ≈ -340 mV). The redox potential of deazaflavins is generally more negative than that of NAD(P)+. researchgate.net This difference in redox potential is a key reason for the altered reactivity of enzymes reconstituted with these analogs. For instance, the more negative redox potential of 1-deaza-FMN in flavodoxin leads to a significant shift in the potentials for the oxidized/semiquinone and semiquinone/reduced couples. nih.gov

Table 3: Spectroscopic and Redox Properties of Flavin Analogs

| Property | Riboflavin | This compound | 5-Deazariboflavin |

|---|---|---|---|

| Absorption Maxima (approx.) | ~375 nm, ~445 nm | Blue-shifted vs. Riboflavin | ~330 nm, ~400 nm mdpi.com |

| Fluorescence | Yes | Yes (picosecond lifetime) nih.gov | Yes |

| Redox Potential (E'° at pH 7 vs. SHE) | ~ -210 mV | ~ -273 mV nih.gov | ~ -340 mV |

| Stable Semiquinone Radical | Yes | No (unstable) nih.gov | No (unstable) nih.govresearchgate.net |

Advanced Methodologies and Future Research Directions for 1 Deazariboflavin

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., NMR, IR, Raman, Mass Spectrometry)

The structural and electronic properties of 1-deazariboflavin are intricately linked to its function as a mechanistic probe. Advanced spectroscopic techniques are indispensable for unraveling these properties and understanding its behavior in various chemical and biological environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure of this compound and its derivatives in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. acs.org For instance, the chemical shifts in the isoalloxazine ring system are sensitive to electronic changes, making NMR a key technique for studying redox states and interactions with other molecules. nih.gov Variable-temperature 1H NMR can be used to study dynamic processes, such as conformational changes. researchgate.net Furthermore, photochemically induced dynamic nuclear polarization (photo-CIDNP) NMR has been employed to study the radical-pair formation of deazaflavin analogs upon photoexcitation, providing insights into their photochemical reactivity. mdpi.comnih.gov

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy provide complementary information about the vibrational modes of this compound. triprinceton.orgscitepress.org These techniques are particularly useful for identifying functional groups and studying hydrogen bonding interactions. nih.gov The frequencies of C=O and N-H stretching vibrations, for example, can indicate changes in the electronic structure and intermolecular interactions. americanpharmaceuticalreview.com Raman spectroscopy, with its low interference from water, is especially well-suited for studying biological samples. nih.gov Differences in the IR and Raman spectra of different crystalline forms (polymorphs) can be used to identify and quantify them, which is crucial for understanding the solid-state properties of this compound. americanpharmaceuticalreview.com

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of this compound and its derivatives with high accuracy. libretexts.org Fragmentation patterns observed in the mass spectrum provide valuable structural information, helping to confirm the identity of synthesized compounds. nih.gov Techniques like electrospray ionization (ESI) mass spectrometry are used to characterize reaction intermediates and products in solution. kiesslinglab.com

| Technique | Key Information Obtained | Typical Observations for Deazaflavins | References |

|---|---|---|---|

| 1H NMR | Proton chemical environments, coupling constants, dynamic processes. | Characteristic signals for aromatic and ribityl chain protons. Shifts are sensitive to redox state and substitution. | acs.orgnih.govresearchgate.netkiesslinglab.com |

| 13C NMR | Carbon skeleton, electronic structure of the isoalloxazine ring. | Distinct chemical shifts for carbonyl and aromatic carbons. | acs.orgnetlify.app |

| IR Spectroscopy | Functional groups, hydrogen bonding. | Characteristic C=O and N-H stretching frequencies. | triprinceton.orgscitepress.orgamericanpharmaceuticalreview.com |

| Raman Spectroscopy | Vibrational modes, especially for non-polar bonds. Low water interference. | Complementary to IR, provides a "fingerprint" spectrum. | triprinceton.orgscitepress.orgamericanpharmaceuticalreview.comnih.gov |

| Mass Spectrometry | Molecular weight, fragmentation patterns. | Accurate mass determination and structural confirmation. | libretexts.orgnih.govkiesslinglab.com |

Integration of Computational Approaches in Understanding this compound Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable partner to experimental studies in understanding the mechanisms of deazaflavins. mdpi.com These methods allow for the calculation of molecular properties that are difficult or impossible to measure directly.

DFT calculations can predict the geometric and electronic structures of this compound in its ground and excited states. nih.gov This includes bond lengths, bond angles, and charge distributions, which are crucial for understanding its reactivity. Furthermore, computational methods can be used to calculate spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which aids in the interpretation of experimental spectra. mdpi.com

A significant application of computational approaches is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. For example, DFT calculations have been used to study the electronic structure of deazaflavin radicals, which are key intermediates in many photochemical reactions. mdpi.com

| Computational Method | Property Calculated | Significance for Mechanistic Understanding | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometric and electronic structures | Provides insights into the molecule's shape, charge distribution, and reactivity. | mdpi.comnih.gov |

| DFT | Spectroscopic properties (NMR, IR) | Aids in the assignment and interpretation of experimental spectra. | mdpi.com |

| DFT | Reaction pathways and transition states | Elucidates detailed reaction mechanisms and identifies key intermediates. | mdpi.comnih.gov |

| Continuum Solvation Models (e.g., CPCM) | Solvent effects on structure and reactivity | Accounts for the influence of the surrounding medium on the molecule's behavior. | nih.gov |

Rational Design and Synthesis of Novel this compound Derivatives for Targeted Biochemical Studies

The rational design of novel this compound derivatives allows for the fine-tuning of its properties for specific applications. By modifying the substituents on the isoalloxazine ring, researchers can alter its redox potential, steric properties, and spectroscopic signature. For example, demethylated 5-deazariboflavin (B42581) derivatives have been synthesized to investigate the influence of methyl groups on the electronic structure and to serve as artificial cofactors. mdpi.comnih.gov

The synthesis of these derivatives often involves multi-step procedures. Key steps can include the reductive amination of a ribitylated aniline (B41778) and the subsequent cyclization to form the isoalloxazine ring system. kiesslinglab.com The development of more efficient and reproducible synthetic strategies, avoiding harsh conditions like high-pressure hydrogenation, has been a significant focus. kiesslinglab.com

| Synthetic Approach | Key Features | Impact on Research | References |

|---|---|---|---|

| Improved Multi-step Synthesis | Increased overall yield from 11.0% to 61.3%. | Enables reliable production for enzymatic mechanistic determination. | fao.orgdntb.gov.ua |

| Reductive Amination with NaCNBH3 | Avoids high-pressure hydrogenation, making the synthesis more convenient. | Facilitates larger-scale and more reproducible synthesis. | kiesslinglab.com |

| Synthesis of Demethylated Analogs | Allows for systematic study of substituent effects. | Provides tools to probe protein-cofactor interactions and tune cofactor properties. | mdpi.comnih.gov |

Emerging Biotechnological and Synthetic Biology Applications of this compound as a Probe

The unique properties of this compound and its derivatives are being harnessed in a variety of emerging biotechnological and synthetic biology applications. These applications leverage its role as a stable flavin analogue and its distinct photochemical characteristics.

One exciting application is in photoproximity labeling (PPL) , a technique used to map protein-protein interactions in living cells. Deazaflavin derivatives have been shown to act as biocompatible photocatalysts that can activate diazirine probes through triplet energy transfer, leading to the labeling of nearby proteins. chemrxiv.org This method offers a powerful tool for studying cellular interactomes with high spatial resolution.

In the field of synthetic biology , engineered microorganisms are being developed for various purposes, including the production of valuable chemicals and therapeutics. nih.govnih.govyoutube.com Deazaflavin analogues can be incorporated into artificial metabolic pathways or used to create novel biosensors. For example, the natural deazaflavin cofactor F420 and its precursors are involved in the metabolism of certain bacteria and archaea. oup.com Understanding and engineering these pathways could lead to new biotechnological processes.

Furthermore, deazaflavins are being used as biochemical probes to study the mechanisms of flavoenzymes. researchgate.netmdpi.com By replacing the natural flavin cofactor with a deazaflavin analogue, researchers can often block single-electron transfer processes, allowing them to dissect the catalytic mechanism and isolate specific reaction steps. mdpi.com For instance, 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF) has been identified as an antenna chromophore in some photolyases and cryptochromes, where it plays a role in stabilizing the reduced FAD state. nih.gov

| Application Area | Specific Use | Key Advantage | References |

|---|---|---|---|

| Photoproximity Labeling | Biocompatible photocatalyst for activating diazirine probes. | Enables high-resolution mapping of protein interactions in live cells. | chemrxiv.org |

| Synthetic Biology | Component of engineered metabolic pathways and biosensors. | Offers a way to create novel biological functions and systems. | nih.govnih.govyoutube.com |

| Biochemical Probes | Mechanistic studies of flavoenzymes by cofactor replacement. | Allows for the isolation and study of specific steps in enzymatic reactions. | mdpi.comresearchgate.netmdpi.comnih.gov |

| Bacterial-Fungal Symbiosis | The deazaflavin FO is produced by endosymbiotic bacteria and controls fungal reproduction. | Highlights a novel role for deazaflavins in inter-kingdom signaling. | oup.com |

Q & A

Basic Research Questions

Q. How is 1-deazariboflavin synthesized and characterized in laboratory settings?

- Methodology : Synthesis typically involves replacing the nitrogen atom at position 1 of the flavin isoalloxazine ring with carbon. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and UV-visible spectroscopy to validate electronic properties. Reductive half-reaction kinetics (e.g., with NADPH) can confirm functional activity .

- Key Data : Redox potential of this compound (-280 mV) is lower than riboflavin (-208 mV), impacting its electron transfer efficiency in enzymatic systems .

Q. What role does this compound play in flavoprotein-mediated redox reactions?

- Methodology : Reconstitute flavoproteins (e.g., p-hydroxybenzoate hydroxylase) with this compound and compare reaction rates using stopped-flow spectrophotometry. Monitor NADPH consumption or substrate hydroxylation kinetics.

- Contradictions : Despite lower redox potential, this compound supports catalysis but at reduced rates due to altered electron transfer pathways. This contrasts with 2-thio-FAD, which accelerates NADPH reduction .

Q. How does this compound’s photochemical behavior differ from native flavins?

- Methodology : Use ultrafast fluorescence spectroscopy to study excited-state dynamics. Compare fluorescence lifetimes and quantum yields between this compound and riboflavin under identical conditions (e.g., solvent, pH).

- Key Findings : this compound exhibits delayed fluorescence decay (τ = 1.2 ns vs. 0.8 ns for riboflavin), suggesting altered excited-state relaxation pathways .

Advanced Research Questions

Q. What mechanistic insights can be gained by studying this compound in photoactive proteins?

- Methodology : Incorporate this compound into blue-light-sensing proteins (e.g., YtvA) and analyze conformational changes via time-resolved X-ray crystallography or Förster resonance energy transfer (FRET).

- Key Data : Mutagenesis studies reveal that residue substitutions (e.g., D63A in YtvA) disrupt interdomain signaling, highlighting the flavin’s role in light-induced GTPase activation .

Q. How do structural modifications of this compound influence its interaction with enzymatic cofactors?

- Methodology : Conduct molecular dynamics simulations to compare binding affinities of this compound and riboflavin in flavodoxins. Validate predictions using isothermal titration calorimetry (ITC).

- Contradictions : Despite structural similarity, this compound shows weaker binding (ΔG = -8.2 kcal/mol vs. -10.5 kcal/mol for riboflavin), likely due to loss of hydrogen bonding at N1 .

Q. Can this compound serve as a probe for studying electron transfer bottlenecks in multi-enzyme complexes?

- Methodology : Integrate this compound into respiratory chain complexes (e.g., cytochrome bc₁) and monitor electron flow using EPR spectroscopy. Compare turnover rates with native FAD.

- Key Data : Reduced electron transfer efficiency (kcat = 12 s⁻¹ vs. 45 s⁻¹ for FAD) suggests rate-limiting steps at the flavin-prosthetic group interface .

Guidelines for Addressing Contradictions

- Redox Potential vs. Catalytic Efficiency : While this compound’s lower redox potential predicts slower reactions, enzyme-specific factors (e.g., binding geometry, proton-coupled electron transfer) may override thermodynamic constraints. Always contextualize redox data within the enzymatic environment .

- Structural vs. Functional Data : Computational models predicting weak binding may conflict with functional assays showing residual activity. Use hybrid methods (e.g., ITC + activity assays) to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.